(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol (E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol
Brand Name: Vulcanchem
CAS No.: 113056-55-6
VCID: VC0040071
InChI: InChI=1S/C16H22N2O/c1-12(11-19)7-8-16-9-10-18(2)15(16)17-14-6-4-3-5-13(14)16/h3-7,15,17,19H,8-11H2,1-2H3/b12-7+/t15-,16-/m1/s1
SMILES: CC(=CCC12CCN(C1NC3=CC=CC=C23)C)CO
Molecular Formula: C16H22N2O
Molecular Weight: 258.36 g/mol

(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol

CAS No.: 113056-55-6

Main Products

VCID: VC0040071

Molecular Formula: C16H22N2O

Molecular Weight: 258.36 g/mol

(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol - 113056-55-6

CAS No. 113056-55-6
Product Name (E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol
Molecular Formula C16H22N2O
Molecular Weight 258.36 g/mol
IUPAC Name (E)-4-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol
Standard InChI InChI=1S/C16H22N2O/c1-12(11-19)7-8-16-9-10-18(2)15(16)17-14-6-4-3-5-13(14)16/h3-7,15,17,19H,8-11H2,1-2H3/b12-7+/t15-,16-/m1/s1
Standard InChIKey YUFJTBNXHFFQKN-PWEFJHHISA-N
Isomeric SMILES C/C(=C\C[C@]12CCN([C@H]1NC3=CC=CC=C23)C)/CO
SMILES CC(=CCC12CCN(C1NC3=CC=CC=C23)C)CO
Canonical SMILES CC(=CCC12CCN(C1NC3=CC=CC=C23)C)CO
Synonyms pseudophrynaminol
PubChem Compound 6438492
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator